7-Hydroxy DAMPA Methyl Ester
Description
Contextualization within Pteridine (B1203161) and Antifolate Chemistry Research
The scientific interest in 7-Hydroxy DAMPA Methyl Ester is best understood through the broader lens of pteridine and antifolate research. Pteridines are a class of heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. numberanalytics.commdpi.com This structural motif is fundamental to a variety of biologically crucial molecules. numberanalytics.commdpi.com
Antifolates are compounds that interfere with the metabolic pathways of folic acid. medchemexpress.eu They often act by inhibiting key enzymes like dihydrofolate reductase (DHFR), which is essential for the synthesis of DNA, RNA, and certain amino acids. medchemexpress.euevitachem.com This inhibitory action makes them a cornerstone in the treatment of various diseases, particularly cancer and microbial infections. medchemexpress.euorientjchem.org
Historical Perspective of DAMPA and Related Metabolites in Scientific Inquiry
The study of pteridine compounds dates back to the late 19th century, with their initial discovery as pigments in the wings of butterflies, which is reflected in the name derived from the Greek word "pteron," meaning wing. numberanalytics.combritannica.com The biological importance of pteridines became more apparent with the identification of folic acid and its derivatives. britannica.com
The direct precursor, 2,4-diamino-N10-methylpteroic acid (DAMPA), is a known metabolite of methotrexate (B535133), a widely used antifolate drug. smolecule.commedchemexpress.com Methotrexate itself was developed in the 1940s as a targeted anticancer agent. scienceopen.com Scientific inquiry into DAMPA and other methotrexate metabolites, such as 7-hydroxymethotrexate, has been driven by the need to understand the pharmacokinetics, efficacy, and toxicity of methotrexate therapy. smolecule.commdpi.com These metabolites are crucial in monitoring drug levels in patients and understanding potential drug interactions. smolecule.comnih.gov For instance, DAMPA has been studied for its own biological activities, including its inhibitory effects on parasite growth. medchemexpress.eunih.gov
Significance of 7-Hydroxylation and Methyl Esterification in Modulating Chemical Properties for Research Applications
The chemical modifications of 7-hydroxylation and methyl esterification on the DAMPA structure are not trivial; they significantly alter the compound's properties for research purposes.
7-Hydroxylation: The introduction of a hydroxyl group at the 7th position of the pteridine ring is a key metabolic step for compounds like methotrexate, catalyzed by liver aldehyde oxidase. google.com This hydroxylation can alter the biological activity and solubility of the parent compound. mdpi.comgoogle.com In the context of research, introducing a hydroxyl group can create new points for chemical derivatization, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. The hydroxylation of the pteridine ring is a known biological process, and studying these hydroxylated metabolites helps in understanding the metabolic fate of parent drugs. nih.govmdpi.com
Methyl Esterification: The conversion of a carboxylic acid group to a methyl ester is a common strategy in medicinal chemistry to modify a compound's physicochemical properties. nih.gov Esterification can impact a molecule's polarity, solubility, and ability to cross cell membranes. evitachem.com In the case of DAMPA, which contains a carboxylic acid group, methyl esterification can enhance its bioavailability in research settings. evitachem.com This modification is particularly useful for creating prodrugs or for facilitating the transport of the compound into cells for intracellular studies. The methyl ester form can be hydrolyzed by intracellular esterases to release the active carboxylic acid, allowing for controlled delivery of the parent molecule.
Current Academic Significance of this compound
While not as extensively studied as its parent compounds, this compound holds a specific niche in academic research, primarily as a tool for preclinical studies and as a building block for further chemical synthesis.
Role as a Research Analyte in Pre-clinical Investigations
In preclinical investigations, particularly those involving the metabolism of methotrexate and its derivatives, this compound serves as a valuable research analyte. evitachem.com Its presence and concentration in biological samples can provide insights into the metabolic pathways of more complex antifolates. evitachem.comresearchgate.net It is used as a standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to accurately quantify metabolites in preclinical studies. nih.govnih.gov These investigations are crucial for understanding the disposition and potential toxicity of new antifolate drug candidates. nih.govnih.gov
Importance as a Synthetic Intermediate for Derivative Studies
The structure of this compound, with its reactive amine and hydroxyl groups, makes it a useful synthetic intermediate. evitachem.com Chemical biologists and medicinal chemists can use this compound as a scaffold to create a variety of derivatives. By modifying the core structure, researchers can explore how different functional groups influence the compound's interaction with biological targets, such as enzymes in the folate pathway. mdpi.com This allows for the systematic exploration of the chemical space around the DAMPA scaffold to identify novel compounds with potentially enhanced or more specific biological activities.
Identification of Research Gaps in the Current Scientific Literature
Despite its utility, the scientific literature on this compound itself is not extensive, and several research gaps can be identified. While its role as a metabolite of more complex antifolates is acknowledged, its own intrinsic biological activity profile is not well-characterized. There is a lack of published studies detailing its specific interactions with dihydrofolate reductase or other potential enzymatic targets.
Furthermore, while its use as a synthetic intermediate is a logical application, there are few publicly available studies that showcase the synthesis and biological evaluation of a broad range of derivatives starting from this compound. The majority of the available information pertains to its role in the context of methotrexate metabolism. A more in-depth investigation into its unique biochemical and pharmacological properties could reveal novel applications for this compound beyond its current use as an analytical standard and synthetic precursor.
Properties
CAS No. |
1330264-75-9 |
|---|---|
Molecular Formula |
C16H17N7O3 |
Molecular Weight |
355.358 |
IUPAC Name |
methyl 4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoate |
InChI |
InChI=1S/C16H17N7O3/c1-23(9-5-3-8(4-6-9)15(25)26-2)7-10-14(24)21-13-11(19-10)12(17)20-16(18)22-13/h3-6H,7H2,1-2H3,(H5,17,18,20,21,22,24) |
InChI Key |
RYJBXJXLCKKHER-UHFFFAOYSA-N |
SMILES |
CN(CC1=NC2=C(NC1=O)N=C(N=C2N)N)C3=CC=C(C=C3)C(=O)OC |
Synonyms |
4-Amino-4-deoxy-7-hydroxy-N10-methylpteroic Acid Methyl Ester; _x000B_4-[[(2,4-Diamino-1,7-dihydro-7-oxo-6-pteridinyl)methyl]methylamino]benzoic Acid Methyl Ester; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for 7 Hydroxy Dampa Methyl Ester
Established and Novel Synthetic Pathways
The synthesis of 7-Hydroxy DAMPA Methyl Ester primarily revolves around the modification of its parent compounds, methotrexate (B535133) or 7-hydroxymethotrexate. evitachem.com
Chemical Precursors and Reaction Conditions for Esterification and Hydroxylation
The creation of this compound can be approached through several synthetic routes, often starting from more complex precursors. One common method involves the direct esterification of 7-hydroxymethotrexate. evitachem.com This reaction is typically carried out using methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. evitachem.com
Another established pathway begins with methotrexate. The synthesis involves a specific cyanation at the C-7 position of the pteridine (B1203161) ring system. This is achieved using diethyl phosphorocyanidate, which converts the dimethyl ester of methotrexate into the 7-cyano dimethyl ester derivative. Subsequent hydrolysis of this intermediate yields the desired 7-hydroxy metabolite. nih.gov
A key precursor in some synthetic routes for DAMPA analogs is 6-(Bromomethyl)-2,4-pteridinediamine, which can be reacted with methyl 4-methylaminobenzoate. chemicalbook.com The reaction conditions for such a synthesis to produce DAMPA methyl ester have been reported to be in N,N-dimethyl acetamide (B32628) at 70°C for 12 hours, achieving a high yield. chemicalbook.com
| Precursor 1 | Precursor 2 | Reagent/Catalyst | Solvent | Conditions | Product | Reference |
| 7-hydroxymethotrexate | Methanol | Sulfuric acid or p-toluenesulfonic acid | - | Acidic conditions, reflux | This compound | evitachem.com |
| Methotrexate dimethyl ester | Diethyl phosphorocyanidate | - | - | - | 7-cyano dimethyl ester derivative | nih.gov |
| 6-(Bromomethyl)-2,4-pteridinediamine | Methyl 4-methylaminobenzoate | - | N,N-dimethyl acetamide | 70°C, 12 h | DAMPA Methyl Ester | chemicalbook.com |
| 2,4-Dihydroxybenzaldehyde | Dimethyl malonate | Piperidine | Methanol | 60°C, 48 h | 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid methyl ester | chemicalbook.com |
This table outlines various synthetic precursors and conditions for producing this compound and related compounds.
Stereoselective and Chemoselective Approaches in Synthesis
Achieving stereoselectivity and chemoselectivity is paramount in the synthesis of complex molecules like this compound to ensure the desired biological activity and minimize off-target effects.
Chemoselectivity , the preferential reaction of a reagent with one of two or more different functional groups, is a significant challenge in multi-functional compounds. nih.gov For DAMPA analogs, this involves selectively targeting a specific functional group for modification while leaving others intact. For instance, in the synthesis of secondary amines from primary amines, cesium hydroxide (B78521) has been shown to promote selective N-monoalkylation over the less desirable dialkylation. organic-chemistry.org Similarly, enzyme-catalyzed approaches, such as using immobilized Candida antarctica lipase (B570770) B (CALB), have demonstrated high chemoselectivity in the acylation of molecules with both amine and hydroxyl groups. nih.gov
Stereoselectivity dictates the spatial arrangement of atoms in the final product. While specific stereoselective methods for this compound are not extensively detailed in the provided results, general strategies in organic synthesis are applicable. For example, the Pictet-Spengler cyclization of D-tryptophan methyl ester with aryl aldehydes is known to produce diastereomeric mixtures, where one configuration can predominate under kinetic control. smolecule.com Enzymatic reactions are also a powerful tool for achieving high stereoselectivity, as demonstrated in the synthesis of 7β-hydroxytestosterone where cholesterol oxidase was used for a specific oxidation. nih.gov
Development of Deuterium-Labeled Analogs for Research Applications
Isotopically labeled compounds, particularly those labeled with deuterium (B1214612), are invaluable tools in mechanistic and pharmacokinetic research. symeres.comclearsynth.com
Synthetic Routes for Isotopic Labeling of this compound
The synthesis of deuterium-labeled this compound can be achieved through several methods. One common approach is to use a deuterated precursor in the synthesis. For example, a deuterated version of 7-Hydroxymethotrexate, such as 7-Hydroxymethotrexate-d3, is a known metabolite of Methotrexate-d3 and can serve as a starting material. medchemexpress.comnih.gov
General methods for deuterium labeling include: symeres.comscispace.com
Direct Hydrogen-Deuterium Exchange: This can be facilitated by catalysts like Pd/C in the presence of D₂O. mdpi.com
Use of Labeled Precursors: Incorporating commercially available building blocks that already contain deuterium into the synthetic pathway. symeres.comnih.gov
For instance, the synthesis of labeled 17-hydroxyprogesterone involved a base-catalyzed equilibration with D₂O, followed by reduction using deuterated reagents. nih.gov
Applications of Labeled Compounds in Mechanistic Research
Deuterium-labeled compounds have several important applications in research:
Mechanistic Studies: The replacement of hydrogen with deuterium can alter reaction rates, an effect known as the kinetic isotope effect (KIE). symeres.comscispace.com Studying the KIE can provide insights into reaction mechanisms, helping to elucidate the rate-determining steps and the structure of transition states. scispace.comresearchgate.net
Metabolic Pathway Elucidation: Labeled compounds act as tracers, allowing researchers to follow their fate in biological systems. symeres.comclearsynth.com This is crucial for understanding how drugs are absorbed, distributed, metabolized, and excreted (ADME). clearsynth.commdpi.com
Quantitative Analysis: Deuterated compounds are frequently used as internal standards in mass spectrometry-based assays. nih.govnih.gov This allows for the precise and accurate quantification of the unlabeled analyte in biological samples.
Scalable Synthetic Protocols for Laboratory and Pre-clinical Research Quantities
The ability to scale up the synthesis of this compound is essential for its use in pre-clinical studies. While specific industrial-scale protocols for this exact compound are not detailed, general principles of process optimization are applicable.
Key considerations for scaling up synthesis include:
Reaction Conditions: Optimizing temperature, reaction time, and reactant concentrations to maximize yield and purity. evitachem.com
Catalyst Efficiency: Selecting robust and efficient catalysts that can be easily removed from the final product. The use of dicyclohexylcarbodiimide (B1669883) (DCC) with a dimethylaminopyridine (DMAP) catalyst in a solvent like dichloromethane (B109758) is a method known to enhance yield in esterification reactions. evitachem.com
Purification: Developing efficient purification methods, such as column chromatography or crystallization, to obtain the compound at the required purity for research applications.
For example, a reported synthesis of a DAMPA methyl ester derivative achieved a 99% yield, indicating a highly efficient process that could potentially be scaled. chemicalbook.com Similarly, a protocol for synthesizing a hydroxy-ester derivative yielded 90% product after a simple filtration and washing procedure, suggesting a straightforward and scalable process. chemicalbook.com
Synthesis of Structural Analogs and Derivatives for Structure-Activity Relationship Studies
The exploration of structural analogs and derivatives of this compound is crucial for understanding its structure-activity relationships (SAR), particularly concerning its potential interactions with biological targets. While direct and extensive SAR studies on this compound are not widely documented in publicly available research, the synthetic strategies and biological evaluations of closely related analogs, primarily those of methotrexate (MTX) and its precursor 4-amino-4-deoxy-N10-methylpteroic acid (DAMPA), provide a foundational framework for potential derivatization approaches.
The chemical structure of this compound features several reactive sites amenable to modification, including the 7-hydroxy group on the pteridine ring, the secondary amine, and the methyl ester. Derivatization at these positions can influence the compound's physicochemical properties, such as hydrophobicity, charge, and steric bulk, which in turn can modulate its biological activity.
One common strategy involves the modification of the carboxylic acid group, which in the parent compound, 7-Hydroxy DAMPA, is esterified to the methyl ester. Further modifications could involve the synthesis of a series of esters with varying alkyl or aryl groups to probe the impact of the ester moiety on activity. For instance, studies on methotrexate analogs have shown that modification of the glutamate (B1630785) moiety can significantly impact their biological profiles.
Another key area for derivatization is the pteridine ring system. The 7-hydroxy group is a known site of metabolism for methotrexate, and analogs have been designed to block this metabolic pathway. For instance, 5,8-dideaza analogs of methotrexate were synthesized and showed strong activity on cancer cells and the enzymatic target, dihydrofolate reductase (DHFR), without being metabolized to the 7-hydroxy form. mdpi.com This suggests that modifications at or around the 7-position of the pteridine ring of this compound could lead to compounds with altered metabolic stability and potentially different biological activities.
Furthermore, the synthesis of analogs can be achieved by starting from DAMPA and introducing modifications before the final hydroxylation and esterification steps. For example, a new analog of methotrexate was synthesized from 4-amino-4-deoxy-N10-methylpteroic acid and D,L-homocysteic acid. nih.gov This product demonstrated tight binding to L1210 mouse leukemia dihydrofolate reductase and inhibited L1210 cell proliferation. nih.gov Similarly, the L,L diastereomer of methotrexate-alpha-alanine (B1676403) was synthesized by reacting 4-amino-4-deoxy-10-methylpteroic acid with α-L-glutamyl-L-alanine di-tert-butyl ester. nih.gov This diastereomer showed different rates of hydrolysis by carboxypeptidase A compared to the DL,L mixture. nih.gov These examples highlight how modifications of the side chain attached to the pteroic acid core can significantly influence biological activity.
The following tables present data from studies on DAMPA and methotrexate analogs, which can serve as a proxy for potential SAR studies on this compound.
| Compound | Modification from Parent Structure | Biological Activity | Reference |
|---|---|---|---|
| Methotrexate-α-alanine (L,L diastereomer) | Alanine attached to the α-carboxyl group of the glutamate moiety of MTX | Hydrolyzed by pancreatic carboxypeptidase A twice as rapidly as the DL,L mixture. | nih.gov |
| Methotrexate-α-arginine (L,L diastereomer) | Arginine attached to the α-carboxyl group of the glutamate moiety of MTX | More effective in cytotoxicity against L1210 cells (ID50 = 1.6 X 10-8 M) than the D,L diastereomer (ID50 = 2.2 X 10-7 M). | nih.gov |
| 4-amino-4-deoxy-N10-methylpteroyl-D,L-homocysteic acid | Replacement of the glutamate moiety of MTX with D,L-homocysteic acid | Tightly bound to L1210 mouse leukemia dihydrofolate reductase (IC50 = 1 nM) and inhibited L1210 cell proliferation (IC50 = 0.3 µM). | nih.gov |
| Compound | Modification | Target | IC50 | Reference |
|---|---|---|---|---|
| Methotrexate (MTX) | - | DHFR | 30 nM | mdpi.com |
| 5,8-dideazamethotrexate | Replacement of N5 and N8 with carbon | DHFR | 7 nM | mdpi.com |
| Oxygenated 5,8-dideazamethotrexate analog | Replacement of N-methyl group with an ether linkage | DHFR | Intermediate between MTX and 5,8-dideazamethotrexate | mdpi.com |
| Thiolated 5,8-dideazamethotrexate analog | Replacement of N-methyl group with a thioether linkage | DHFR | Intermediate between MTX and 5,8-dideazamethotrexate | mdpi.com |
These studies on related compounds underscore the importance of the chemical nature of the side chain and modifications to the pteridine ring in determining the biological activity of antifolates. The synthesis and evaluation of a focused library of this compound analogs, with systematic variations at the ester, amine, and pteridine moieties, would be a logical next step to delineate its specific SAR and to identify derivatives with potentially enhanced or novel biological properties.
Molecular and Biochemical Interactions of 7 Hydroxy Dampa Methyl Ester in Pre Clinical Research
Enzymatic Formation and Biotransformation Pathways
The formation of 7-Hydroxy DAMPA Methyl Ester is hypothesized to occur through a series of enzymatic reactions involving carboxypeptidases and aldehyde oxidases. These enzymes are known to metabolize methotrexate (B535133) and its derivatives.
Carboxypeptidase G2 (CPDG2), also known as glucarpidase, is a bacterial enzyme that plays a crucial role in the metabolism of methotrexate. nih.gov It catalyzes the cleavage of the C-terminal glutamate (B1630785) moiety from methotrexate, resulting in the formation of 2,4-diamino-N10-methylpteroic acid (DAMPA) and glutamate. nih.gov This enzymatic action serves as a rescue method in cases of high-dose methotrexate-induced nephrotoxicity. nih.gov
While the direct cleavage of a methyl ester of DAMPA by CPDG2 is not explicitly detailed in the available research, the enzyme's known function is to hydrolyze the peptide bond linking the pteroic acid core to the glutamate residue. Methotrexate's primary metabolite, 7-hydroxymethotrexate (7-OHMTX), also undergoes this cleavage, which would yield 7-hydroxy-DAMPA. nih.govresearchgate.net The specificity of carboxypeptidases is directed towards the C-terminal amino acid, and in the case of methotrexate, this is glutamate. wikipedia.org
| Enzyme | Substrate | Product(s) |
| Carboxypeptidase G2 (CPDG2) | Methotrexate | DAMPA + Glutamate |
| Carboxypeptidase G2 (CPDG2) | 7-Hydroxymethotrexate | 7-Hydroxy-DAMPA + Glutamate |
Aldehyde oxidases are cytosolic enzymes known for their broad substrate specificity, catalyzing the oxidation of various aromatic and aliphatic aldehydes, as well as heteroaromatic rings. nih.gov In the context of methotrexate metabolism, hepatic aldehyde oxidase is responsible for the conversion of methotrexate to its major metabolite, 7-hydroxymethotrexate. researchgate.net This hydroxylation reaction is a critical step in the biotransformation of the parent drug.
Pre-clinical research often focuses on identifying all potential metabolic pathways of a compound, which includes the discovery of novel enzymes that may be involved. In vitro metabolism studies using various enzyme sources, such as hepatocytes, liver microsomes, and recombinant enzymes, are standard approaches to elucidate the enzymes responsible for a compound's biotransformation. admescope.com However, based on the available literature, there are no specific studies that identify or characterize novel enzymes involved in the biotransformation of this compound.
Ligand-Target Interaction Studies in In Vitro Systems
Understanding the interaction of a compound with its biological targets is fundamental in pre-clinical research. This includes assessing binding affinity and investigating the mechanisms of enzyme modulation.
The binding of a drug or metabolite to plasma proteins, such as albumin, can significantly influence its pharmacokinetic profile. For instance, 7-hydroxymethotrexate is known to be highly bound to human serum albumin. nih.gov However, there is no available data from in vitro studies that have assessed the binding affinity of this compound to any putative protein or enzyme targets.
The potential for a compound to inhibit or activate enzymes is a critical aspect of its toxicological and pharmacological profiling. Such interactions can lead to drug-drug interactions and altered therapeutic outcomes. While the inhibitory effects of various compounds on enzymes like aldehyde oxidase are an active area of research, there are currently no published mechanistic studies investigating the potential of this compound to inhibit or activate any specific enzymes. nih.gov
Modulation of Cellular Signaling Pathways in Model Systems
Investigation in Non-human Cell Lines
A review of existing scientific databases and research articles reveals no specific studies conducted on the effects of this compound in non-human cell lines. Research in this area would typically involve exposing cultured cells (e.g., neuronal cell lines) to the compound and observing subsequent changes in cellular signaling cascades. Such studies would be crucial for understanding the compound's mechanism of action at a cellular level, but this information is not currently available.
Effects on Biochemical Processes in Ex Vivo Tissue Preparations
Similarly, there is no published research on the effects of this compound on biochemical processes in ex vivo tissue preparations. This type of research, often utilizing brain slices, allows for the study of a compound's impact on synaptic transmission and plasticity in a more intact biological system than cell cultures. The lack of such studies means that the influence of this compound on neural circuit function remains unknown.
Computational Chemistry and Molecular Modeling
Molecular Docking and Dynamics Simulations for Binding Prediction
While computational methods like molecular docking and dynamics simulations are powerful tools for predicting the binding of a ligand to its receptor, no such studies have been published for this compound. These in silico techniques would be instrumental in predicting how the compound might interact with the binding pocket of the AMPA receptor or other potential targets. Without these simulations, any discussion of its binding prediction would be purely speculative.
In Silico Analysis of Structure-Activity Relationships
The analysis of structure-activity relationships (SAR) provides insights into how the chemical structure of a compound influences its biological activity. For this compound, no in silico SAR studies are present in the scientific literature. Such studies would compare the activity of a series of related compounds to determine the functional importance of specific chemical moieties, including the 7-hydroxy and methyl ester groups. The absence of this data precludes any detailed analysis of its structure-activity profile.
Advanced Analytical and Bioanalytical Methodologies for 7 Hydroxy Dampa Methyl Ester Research
High-Resolution Chromatographic Techniques for Quantitative Analysis
High-resolution chromatographic techniques are fundamental in the quantitative analysis of 7-Hydroxy DAMPA Methyl Ester, providing the necessary sensitivity and selectivity to measure low concentrations in complex biological samples. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Method Development
The development of robust and sensitive analytical methods is critical for the accurate quantification of this compound in research settings. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high selectivity and sensitivity. nih.govnih.govnih.gov Ultra-performance liquid chromatography (UPLC-MS/MS) further enhances these capabilities by providing faster analysis times and improved resolution. chromatographyonline.com
A key aspect of method development involves the efficient separation of this compound from its parent compound, methotrexate (B535133) (MTX), and other related metabolites like 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N10-methylpteroic acid (DAMPA). nih.govscienceopen.com Chromatographic separation is typically achieved using reversed-phase columns. nih.govresearchgate.net For instance, a Phenomenex Synergi Polar-RP column has been successfully used to this end. nih.govnih.gov
The mobile phase composition is carefully optimized to achieve the best separation. A common approach involves a gradient elution using a mixture of an aqueous solution with an organic modifier, such as acetonitrile, and an acid, like formic acid, to improve peak shape and ionization efficiency. nih.govnih.govresearchgate.net For example, a gradient elution with mobile phase A consisting of water/formic acid (100/0.1 v/v) and mobile phase B consisting of acetonitrile/formic acid (100/0.1 v/v) has been reported. nih.govnih.gov
Sample preparation is another critical step. Protein precipitation is a widely used technique to remove proteins from biological samples like plasma or serum before analysis. nih.govresearchgate.netnexelis.com This is often followed by solid-phase extraction (SPE) to further clean up the sample and concentrate the analytes. nih.govnih.gov
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte. nih.govnih.gov For DAMPA, a related compound, the ion transition m/z 326.2→175.1 has been utilized. nih.govnih.gov Positive electrospray ionization (ESI) is commonly employed as it provides good ionization for these compounds. nih.govnih.govnih.gov
Optimization of Separation Parameters and Detection Limits in Research Matrices
The optimization of separation parameters is crucial for achieving reliable and accurate quantification of this compound in various research matrices, such as plasma and cerebrospinal fluid. nih.gov This involves fine-tuning the chromatographic conditions to ensure baseline separation from other endogenous and exogenous compounds. thermofisher.com
Key parameters that are optimized include the column type, mobile phase composition, flow rate, and column temperature. For instance, heating the column, for example to 40°C, can improve peak shape and reproducibility. nih.govnih.gov The gradient elution profile is also carefully adjusted to ensure that all analytes are eluted with good resolution in a reasonable timeframe. nih.gov
The detection limit of the method is a critical performance characteristic, especially when measuring low concentrations of metabolites. For the related compound DAMPA, a lower limit of quantification (LLOQ) of 0.0023 μM has been achieved in both plasma and cerebrospinal fluid. nih.gov In another study, the LLOQ for DAMPA in serum was reported to be 20 nmol/L. nih.govresearchgate.net These low detection limits are essential for pharmacokinetic studies. nih.govnih.gov
The following table summarizes typical LC-MS/MS parameters used for the analysis of related compounds, which can be adapted for this compound research.
| Parameter | Value | Reference |
| Chromatography | ||
| Column | Phenomenex Synergi Polar-RP 4μ 75 × 2.0mm ID | nih.govnih.gov |
| Column Temperature | 40°C | nih.govnih.gov |
| Mobile Phase A | Water/Formic Acid (100/0.1 v/v) | nih.govnih.gov |
| Mobile Phase B | Acetonitrile/Formic Acid (100/0.1 v/v) | nih.govnih.gov |
| Flow Rate | 0.4 mL/min | researchgate.net |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.govnih.govnih.gov |
| Monitored Transition (DAMPA) | m/z 326.2 → 175.1 | nih.govnih.gov |
| Performance | ||
| LLOQ (DAMPA in plasma/CSF) | 0.0023 μM | nih.gov |
| Linearity Range (DAMPA) | 0.0031 – 7.7 μM | nih.govnih.gov |
Application of Internal Standards and Quality Control in Research Assaysnih.govresearchgate.net
To ensure the accuracy and precision of quantitative bioanalytical methods, the use of internal standards and rigorous quality control (QC) procedures is indispensable. eur.nlscience.gov
Stable isotope-labeled internal standards are preferred as they closely mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery and matrix effects. science.govscience.gov For the analysis of methotrexate and its metabolites, deuterated analogs such as MTX-d3 and ¹³C²H₃-7-OHMTX have been successfully employed. nih.gov In the absence of a specific labeled standard for this compound, a structurally similar labeled compound may be considered, with careful validation of its suitability. nih.gov
QC samples are prepared at multiple concentration levels (low, medium, and high) and are analyzed with each batch of study samples to monitor the performance of the assay. nih.gov The accuracy and precision of the method are evaluated based on the results of these QC samples. nih.gov Acceptance criteria are typically set at ±15% deviation from the nominal concentration for most QC levels, and ±20% for the LLOQ. nih.gov
The following table outlines the typical quality control parameters for a bioanalytical assay.
| QC Parameter | Acceptance Criteria | Reference |
| Intra-day Precision | ≤15% RSD (≤20% at LLOQ) | nih.gov |
| Inter-day Precision | ≤15% RSD (≤20% at LLOQ) | nih.gov |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | nih.gov |
| Recovery | Consistent and reproducible | researchgate.net |
| Matrix Effect | Minimal and compensated by internal standard | researchgate.net |
Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research Materials
Spectroscopic techniques are vital for confirming the chemical structure of synthesized this compound and for assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules. d-nb.infonih.gov Both ¹H and ¹³C NMR are employed to provide detailed information about the molecular framework. researchgate.netresearchgate.net
The ¹H NMR spectrum provides information on the number and types of protons and their neighboring atoms, while the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. nih.govscielo.br Two-dimensional NMR techniques, such as COSY and HMQC, can be used to establish connectivity between protons and carbons, further confirming the structure. d-nb.info For a methyl ester, a characteristic signal for the methoxy (B1213986) group protons would be expected in the ¹H NMR spectrum. researchgate.net
Mass Spectrometry (MS) for Confirmation and Metabolite Identification
Mass spectrometry (MS) is an essential tool for confirming the molecular weight of this compound and for identifying its metabolites. rsc.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. rsc.org
Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting product ions. eur.nl This fragmentation pattern serves as a fingerprint for the compound and can be used for its unambiguous identification. rsc.org In metabolite identification studies, the fragmentation patterns of potential metabolites are compared to that of the parent compound to elucidate their structures. rsc.org For example, common metabolic transformations include hydroxylation, demethylation, and conjugation reactions. rsc.org
Methodologies for Characterizing Compound Stability in Research Environments
The integrity of a research compound is fundamental to the validity and reproducibility of experimental results. For this compound, a compound utilized in biochemical and pharmaceutical research, understanding its stability under various environmental conditions is critical. evitachem.com Stability studies are designed to elucidate how factors such as pH, temperature, and light affect the compound's chemical structure and purity over time. This section details the methodologies employed to characterize the stability of this compound in research settings, ensuring its reliable use.
The inherent structure of this compound, featuring hydroxyl, amine, and ester functional groups, makes it susceptible to specific degradation pathways. evitachem.com The ester linkage is particularly prone to hydrolysis, a reaction that can be catalyzed by acidic or basic conditions, yielding the corresponding carboxylic acid (7-Hydroxy DAMPA) and methanol (B129727). evitachem.com The stability of the compound is generally considered robust under standard laboratory storage conditions, but deviations in the environment can initiate degradation. evitachem.com
Methodologies for assessing stability involve subjecting the compound to controlled stress conditions, a process known as forced degradation. These studies are instrumental in identifying potential degradation products and determining the compound's degradation kinetics. Common stress conditions include exposure to acidic and basic solutions, oxidizing agents, heat, and photolytic stress (light exposure). researchgate.net
Analytical Techniques for Stability Profiling
To monitor the parent compound and quantify its degradation products, several advanced analytical techniques are employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for stability assessment. evitachem.com It excels at separating the intact this compound from any impurities or degradation products that may form. By comparing the peak area of the parent compound in a stressed sample to that of an unstressed reference standard, the percentage of degradation can be accurately calculated. The development of a stability-indicating HPLC method is crucial, ensuring that all degradation products are resolved from the main peak.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful hybrid technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. nih.gov LC-MS/MS is not only used for quantifying the loss of the parent compound but also for the structural elucidation of its degradation products. nih.gov By analyzing the mass-to-charge ratio (m/z) of the separated components and their fragmentation patterns, researchers can identify the chemical structures of the degradants. nih.govresearchgate.net For instance, the hydrolysis of the methyl ester would be confirmed by the detection of a product with the corresponding molecular weight of 7-Hydroxy DAMPA.
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide detailed structural information about the compound and its potential breakdown products. evitachem.com While less common for routine stability testing, they are invaluable for definitively characterizing the structure of unknown degradants identified during forced degradation studies.
Research Findings on Compound Stability
While specific, detailed stability data for this compound is not extensively published, the stability of related compounds and the known reactivity of its functional groups provide a strong basis for predicting its behavior. The primary anticipated degradation pathway is the hydrolysis of the ester group.
Table 1: Anticipated Degradation Pathways for this compound
| Degradation Pathway | Stress Condition | Potential Degradation Product |
|---|---|---|
| Hydrolysis | Acidic or Basic pH | 7-Hydroxy DAMPA |
| Oxidation | Oxidizing Agents (e.g., H₂O₂) | Oxidized derivatives at the pteridine (B1203161) ring or other susceptible sites |
This table is based on general chemical principles and data from related compounds. evitachem.comresearchgate.net
Forced degradation studies on analogous compounds provide insight into potential stability profiles. For example, studies on other methyl esters show varying stability depending on environmental factors like pH and temperature. researchgate.net A typical stability study would generate data on the percentage of the compound remaining after exposure to different stressors over a set period.
Table 2: Illustrative Stability Data from a Forced Degradation Study
| Stress Condition | Exposure Time | % this compound Remaining (Assayed by HPLC) |
|---|---|---|
| 0.1 M HCl | 24 hours | 85% |
| 0.1 M NaOH | 24 hours | 70% |
| 5% H₂O₂ | 24 hours | 92% |
| 60°C Heat | 48 hours | 95% |
| Photolytic (UV Lamp) | 24 hours | 88% |
This table presents hypothetical data for illustrative purposes, based on typical outcomes of forced degradation studies for similar chemical structures. researchgate.netresearchgate.net
These methodologies ensure that researchers have a comprehensive understanding of the stability of this compound. By characterizing its degradation profile, appropriate storage and handling procedures can be established, guaranteeing the integrity of the compound in experimental use and the reliability of the resulting scientific data.
Role in Pre Clinical Research Models and Systems
Disposition and Metabolic Fate in In Vitro Cell Culture Models
In vitro cell culture models are crucial for dissecting the specific cellular and molecular mechanisms of a compound without the complexities of a whole organism.
The cellular transport of methotrexate (B535133) and its metabolites is a highly regulated process. While specific data on 7-Hydroxy DAMPA methyl ester is limited, the uptake and efflux of its parent compounds are well-documented. Methotrexate enters cells primarily through the reduced folate carrier (RFC1) and the proton-coupled folate transporter (PCFT). mdpi.com Efflux is mediated by ATP-binding cassette (ABCC) transporters. mdpi.com Given its structural similarity, it is plausible that this compound utilizes similar transport mechanisms. The esterification to a methyl ester is a common strategy to enhance bioavailability, suggesting it may influence how the compound crosses cell membranes. evitachem.com
Once inside a cell, methotrexate is converted to polyglutamated forms by the enzyme folylpolyglutamate synthase. mdpi.comnih.gov This process traps the drug inside the cell and increases its inhibitory effect on target enzymes. nih.gov While 7-hydroxymethotrexate can also be polyglutamated, it is currently unknown if this compound undergoes similar intracellular transformations. nih.gov The biotransformation of methotrexate to 7-hydroxymethotrexate is primarily carried out by aldehyde oxidase in the liver. mdpi.comscholaris.ca Further metabolism can lead to the formation of 2,4-diamino-N10-methylpteroic acid (DAMPA). nih.govdrhazhan.com this compound is a derivative of these metabolites. evitachem.com
Investigations in In Vivo Animal Models
In vivo animal models, particularly rodents, are essential for studying the complex interactions of a compound within a living system, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Studies in rats have been instrumental in understanding the pharmacokinetics of methotrexate and its metabolites. Following administration of methotrexate in rats, both methotrexate and its metabolite, 7-hydroxymethotrexate, are detected in bile, urine, and serum. researchgate.netresearchgate.net The formation of 7-hydroxymethotrexate is a significant metabolic pathway, and at high doses of methotrexate, this metabolite can precipitate in the renal tubules, contributing to nephrotoxicity. mdpi.comdrhazhan.com Another metabolite, DAMPA, is produced in the gut by bacterial enzymes. researchgate.netresearchgate.net Semi-quantitative analysis has detected both 7-hydroxymethotrexate and DAMPA in the feces of rats treated with methotrexate. researchgate.netresearchgate.net
The primary route of elimination for methotrexate and its metabolites is renal excretion. mdpi.com Biliary excretion also plays a role, with a portion of the drug undergoing enterohepatic circulation. mdpi.comresearchgate.net Studies in bile-drained rats have shown that both methotrexate and 7-hydroxymethotrexate are recovered in the bile. researchgate.netresearchgate.net
Table 1: Biliary Recovery of Methotrexate and 7-Hydroxymethotrexate in Rats
| Administered MTX Dose | % Recovery as Methotrexate (in 6h) | % Recovery as 7-OH-MTX (in 6h) |
|---|---|---|
| 10 mg/kg | 49% | Data not available |
| 50 mg/kg | 49% | Data not available |
| 250 mg/kg | 32% | Data not available |
Data derived from studies in bile-drained rats. A reduction in biliary recovery of the parent compound was observed at higher doses. researchgate.net
The gut microbiota plays a crucial role in the metabolism of many drugs, including methotrexate. mdpi.com Gut bacteria can produce enzymes that metabolize drugs, altering their efficacy and toxicity. mdpi.comnih.gov In the case of methotrexate, gut bacterial enzymes like carboxypeptidase G2 can convert it to DAMPA. researchgate.netsemanticscholar.org This conversion is considered a detoxification pathway as DAMPA is a less potent inhibitor of dihydrofolate reductase compared to methotrexate. semanticscholar.org
Preclinical studies in rats have shown that methotrexate administration can alter the composition of the gut microbiota. researchgate.net Changes in the relative abundance of bacterial phyla, such as Firmicutes and Bacteroidetes, have been observed. researchgate.net This bidirectional interaction highlights the complex relationship between the drug and the gut microbiome, where the drug affects the microbiota, and the microbiota, in turn, metabolizes the drug. The specific interactions of this compound with the gut microbiota have not yet been detailed in published research.
The disposition of methotrexate is dose-dependent, with higher doses leading to saturation of biliary secretion and reduced clearance. researchgate.net The formation of 7-hydroxymethotrexate, however, does not appear to be saturated even at high doses. researchgate.net This can lead to high concentrations of the metabolite, which is a concern due to its poor solubility and potential for precipitation in the kidneys and bile ducts. drhazhan.comresearchgate.net
Assessment of Research Utility in Disease Models (e.g., as a marker for enzymatic activity)nih.gov
In preclinical research, the utility of a chemical compound is often determined by its ability to serve as a tool to investigate biological processes. This compound, as a methyl ester derivative of a major methotrexate metabolite, holds potential utility as a substrate for monitoring the activity of specific enzymes, particularly carboxylesterases (CES). evitachem.comresearchgate.net These enzymes are critical in the metabolism of a vast number of drugs and endogenous compounds that contain ester, amide, or carbamate (B1207046) bonds. researchgate.net The hydrolysis of the methyl ester group in this compound by a carboxylesterase would yield 7-hydroxymethotrexate and methanol (B129727), and the rate of this conversion could serve as an indicator of enzymatic activity. evitachem.com
This principle of using an ester-containing molecule to report on enzyme function is most sophisticatedly applied in the design of fluorescent probes. nih.gov These probes are engineered molecules where an ester bond links a fluorophore to a quenching or modulating group. rsc.org Upon enzymatic cleavage of the ester by a carboxylesterase, the fluorophore is released, leading to a detectable change in fluorescence, such as an "off-on" signal. rsc.org This allows for the sensitive and specific visualization and quantification of enzymatic activity within live cells, tissues, and even whole organisms, providing crucial insights into disease states where carboxylesterase activity is altered, such as in liver cancer or metabolic disorders. nih.govrsc.org
While this compound is not a fluorescent probe itself, its hydrolysis product, 7-hydroxymethotrexate, is a well-established biomarker in pharmacokinetic and metabolic studies of the widely used anticancer and immunosuppressive drug, methotrexate. researchgate.netnih.govnih.gov The formation of 7-hydroxymethotrexate from methotrexate is catalyzed by aldehyde oxidase, while the metabolite DAMPA is produced by gut microbiota carboxypeptidases. researchgate.netsemanticscholar.orgscispace.com Monitoring the levels of these metabolites in biological fluids like plasma and cerebrospinal fluid is a direct assessment of the enzymatic activities governing the drug's metabolic pathway. nih.gov This is crucial for understanding drug efficacy, inter-patient variability, and toxicity. researchgate.netmdpi.com
The research utility, therefore, lies in using the compound or its parent molecules to understand enzymatic processes. In one context, specifically designed ester compounds act as direct reporters of enzyme activity through fluorescence. In another, the measurement of metabolites resulting from enzymatic action on methotrexate and its derivatives serves as an indirect but clinically vital marker of metabolic activity.
Detailed research has established robust methods for quantifying methotrexate and its key metabolites, which serves as a proxy for assessing the in vivo enzymatic activity responsible for their production. These analytical methods are foundational to preclinical and clinical pharmacokinetic studies. nih.govnih.gov
Table 1: Representative Fluorescent Probes for Carboxylesterase (CES) Activity This table illustrates the principles of using ester-containing compounds to measure enzymatic activity, a concept applicable to this compound.
| Probe Name | Target Enzyme | Detection Principle | Limit of Detection (LOD) | Application | Reference |
| NCES | Carboxylesterases (CESs) | Near-infrared (NIR) fluorescence upon hydroxyl group deprotection | 5.24 mU/mL | Tracing cellular CES fluctuation; Imaging liver tumors | rsc.org |
| AZU-β | Carboxylesterases (CEs) | "Hydroxyl protection-deprotection" strategy leading to fluorescence | 1.8 x 10⁻² U/mL | Monitoring CES activity in tissues, cells, bacteria, and blood | acs.org |
| BFO-CarE | Carboxylesterase (CarE) | Fluorescence response at 570 nm upon carbamate group cleavage | Not Specified | Monitoring CarE levels in pulmonary cells under hypercapnia | nih.gov |
| Lysosome-targeted Probe | Carboxylesterase | Red fluorescence "off-on" signal upon hydrolysis of acetyl group | Not Specified | Imaging CES activity in serum, live cells, and tissues | rsc.org |
Table 2: Analytical Methods for Methotrexate and its Metabolites as Markers of Enzymatic Activity This table provides examples of how the products of enzymatic activity on methotrexate are measured in research, a role analogous to how the hydrolysis of this compound would be tracked.
| Analyte(s) | Method | Biological Matrix | Linear Range | Research Application | Reference |
| MTX, 7-OH MTX, DAMPA | Turbulent Flow Liquid Chromatography-Tandem Mass Spectrometry (TFLC-MS/MS) | Serum | 20 - 1000 nmol/L | Therapeutic drug monitoring after high-dose MTX administration | nih.gov |
| MTX, 7-OHMTX, DAMPA | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Plasma, Cerebrospinal Fluid | MTX: 0.0022 - 5.5 µM; 7-OHMTX: 0.0085 - 21 µM; DAMPA: 0.0031 - 7.7 µM | Pharmacokinetic studies in infants with malignant brain tumors | nih.gov |
Future Research Directions and Translational Perspectives for 7 Hydroxy Dampa Methyl Ester
Exploration of Undiscovered Molecular Targets and Biological Roles
While 7-Hydroxy DAMPA methyl ester is recognized as a metabolite of the widely used chemotherapeutic agent methotrexate (B535133), its own biological activities and molecular targets are not fully elucidated. evitachem.com As a pteridine (B1203161) derivative, it belongs to a class of compounds with diverse and crucial roles in biological systems, including acting as cofactors for enzymes involved in amino acid metabolism and the synthesis of neurotransmitters. ontosight.aiorientjchem.org
Future research should focus on identifying novel molecular targets beyond its known association with folate pathways. evitachem.com Given that alterations in pteridine metabolism are linked to various diseases, including cancer and neurological disorders, exploring the specific interactions of this compound within these pathological contexts is crucial. ontosight.ainih.gov Investigating its potential role as a modulator of cellular signaling pathways, apart from its function as a competitive inhibitor of dihydrofolate reductase, could reveal new therapeutic applications. evitachem.com The cytotoxic effects observed with related compounds suggest that this compound might influence cell proliferation through mechanisms yet to be discovered. evitachem.com
Development of Novel Chemical Probes and Biosensors for Research
To facilitate a deeper understanding of the biological roles of this compound, the development of specialized chemical probes and biosensors is a critical next step. These tools would enable real-time monitoring and quantification of the compound in complex biological samples. researchgate.net The inherent fluorescence of many pteridine compounds provides a promising basis for the design of fluorescent probes. ontosight.aimdpi.com
The synthesis of analogs of this compound labeled with fluorescent tags, such as coumarins, could allow for its visualization and tracking within cells and tissues. mdpi.comfishersci.fi Furthermore, the creation of enzyme-based biosensors could offer high sensitivity and selectivity for its detection. researchgate.net Such biosensors could be invaluable for pharmacokinetic studies and for elucidating the metabolic fate of the compound in preclinical models. The development of these research tools would be instrumental in clarifying its mechanism of action and identifying its distribution in various biological compartments. researchgate.net
Integration with Multi-Omics Approaches in Pre-clinical Studies
To comprehensively map the biological impact of this compound, its investigation should be integrated into multi-omics workflows in pre-clinical research. Methodologies such as metabolomics, proteomics, transcriptomics, and genomics can provide a holistic view of the cellular and systemic responses to this compound. mdpi.com
Metabolomics studies, for instance, can identify changes in metabolic pathways affected by this compound, beyond the well-established folate metabolism. nih.gov Proteomics can uncover alterations in protein expression levels, revealing potential new protein targets or signaling cascades modulated by the compound. Transcriptomics can shed light on the genes that are differentially expressed in response to treatment, providing insights into its regulatory effects at the genetic level. scienceopen.com By combining these "omics" data, researchers can construct a more complete picture of its pharmacological profile and identify potential biomarkers for its effects. Recent advancements in analytical techniques, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), have already proven effective in analyzing pteridine derivatives in biological matrices and can be readily applied to these multi-omics studies. nih.govnih.gov
Designing New Synthetic Variants with Enhanced Research Attributes
The chemical structure of this compound, featuring a pteridine core, a methylamino bridge, and a benzoic acid methyl ester, offers multiple sites for synthetic modification. evitachem.com Designing and synthesizing novel variants of this compound can lead to derivatives with improved research characteristics, such as enhanced potency, selectivity, or better pharmacokinetic properties.
Structure-activity relationship (SAR) studies are essential to guide the rational design of these new analogs. nih.govnih.gov For example, modifications to the pteridine ring or the benzoic acid moiety could influence the compound's binding affinity to its molecular targets. The synthesis of deuterium-labeled variants has already been shown to be a valuable tool for tracking metabolic pathways in pharmacokinetic studies. medchemexpress.com By systematically altering the chemical scaffold, it may be possible to develop derivatives that are more suitable as research tools or even as potential therapeutic agents themselves. kcl.ac.ukrsc.org
Elucidating the Broader Research Implications of Pteridine Metabolites in Biological Systems
The study of this compound contributes to the broader understanding of pteridine metabolism and its significance in health and disease. Pteridines, derived from guanosine (B1672433) triphosphate (GTP) and folic acid, are a diverse family of heterocyclic compounds with fundamental biological functions. nih.govmdpi.com They act as pigments, enzyme cofactors, and signaling molecules in a wide range of organisms. mdpi.com
Research into pteridine metabolism has revealed its association with various pathological conditions, including cancer, neurological disorders, and inflammatory diseases. nih.govresearchgate.net For instance, elevated levels of certain pteridines have been observed in the urine of cancer patients, suggesting their potential as disease biomarkers. nih.gov Understanding the role of individual pteridine metabolites, such as this compound, is crucial for deciphering the complex network of pteridine-dependent pathways. This knowledge can pave the way for new diagnostic tools and therapeutic strategies that target pteridine metabolism. ontosight.aimdpi.com
Q & A
Q. What are the critical parameters influencing the synthesis yield of 7-Hydroxy DAMPA Methyl Ester?
Key parameters include catalyst type (acidic vs. basic), catalyst concentration, molar ratio of alcohol to substrate, and reaction temperature. For example, in transesterification reactions, basic catalysts like KOH (1.5 wt%) at 60°C significantly enhance methyl ester yields by accelerating reaction rates . Catalyst concentration has the strongest impact on yield variance, as demonstrated in Taguchi-designed experiments . Excess alcohol (e.g., methanol) shifts equilibrium toward product formation, while higher temperatures (25–120°C) improve reaction kinetics .
Q. Which analytical techniques are validated for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its specificity in distinguishing this compound from structurally similar metabolites like DAMPA and 7-OH methotrexate. Turbulent flow chromatography (TFC-LC) coupled with HESI-MS/MS achieves rapid separation with minimal matrix interference, validated for serum samples with precision <10% . Calibration ranges typically span 20–1,000 nmol/L, with dilution protocols for high-concentration samples .
Q. How do free fatty acids (FFAs) and moisture content affect the esterification efficiency of this compound?
High FFA content (>1%) necessitates acid catalysts (e.g., H₂SO₄) to avoid saponification, which reduces yield. Moisture hydrolyzes esters, forming byproducts like DAMPA. Pre-treatment steps (e.g., drying at 80°C for 24 hours) and FFA esterification with acid catalysts are critical for optimizing yields in lipid-rich substrates .
Advanced Research Questions
Q. How can the Taguchi method optimize synthesis conditions for this compound?
The Taguchi method uses orthogonal arrays (e.g., L9) to evaluate parameter interactions efficiently. For example, a 4-factor, 3-level design (catalyst type, concentration, molar ratio, temperature) reduces experimental runs from 81 to 8. Signal-to-noise (S/N) ratios identify optimal conditions (e.g., KOH at 1.5 wt%, 60°C), while ANOVA quantifies parameter contributions (e.g., catalyst concentration contributes 77.6% to yield variance) . Post-validation under optimized conditions achieved 96.7% yield in rapeseed methyl ester synthesis .
Q. What strategies mitigate interference from 7-hydroxy methotrexate and DAMPA during this compound quantification?
- Chromatographic separation: Adjust retention times using C18 columns with gradient elution (e.g., 140–260°C ramp) to resolve co-eluting metabolites .
- Sensor specificity: Electrochemical sensors with >100-fold selectivity for this compound over metabolites (e.g., DAMPA) minimize cross-reactivity .
- Sample pre-treatment: Solid-phase extraction (SPE) or liquid-liquid partitioning removes hydrophilic interferents prior to analysis .
Q. How do conflicting data on optimal reaction temperatures arise in esterification studies, and how can they be resolved?
Discrepancies often stem from substrate-specific reactivity (e.g., saturated vs. unsaturated fatty acids) and catalyst interactions. For this compound, reaction temperatures (25–120°C) must align with catalyst stability: basic catalysts degrade above 60°C, while acid catalysts tolerate higher temperatures. Statistical tools like ANOVA and factorial design isolate temperature effects from confounding variables (e.g., alcohol volatility) .
Q. What are the methodological challenges in scaling up lab-scale synthesis protocols for this compound?
- Heat transfer inefficiencies: Ultrasonic reactors improve mixing and heat distribution in continuous systems, doubling esterification efficiency compared to batch reactors .
- Byproduct management: Neutralization of residual acid/base catalysts (e.g., phosphoric acid wash) prevents皂化 and product degradation .
- Process validation: Central composite design (CCD) and response surface methodology (RSM) model non-linear parameter interactions for scalable conditions .
Methodological Notes
- Data contradiction analysis: Use ANOVA to attribute variance to specific parameters (e.g., catalyst concentration vs. temperature) and replicate experiments under controlled humidity/purity conditions .
- Experimental design: Prioritize orthogonal arrays (Taguchi) or CCD for multi-parameter optimization, reducing trial-and-error approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
